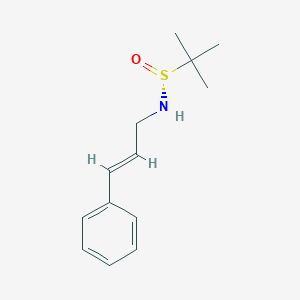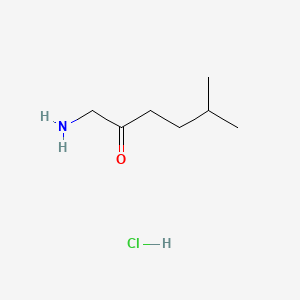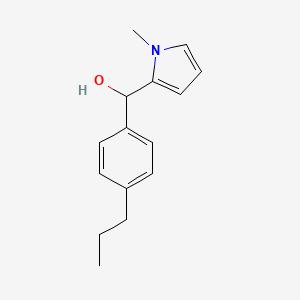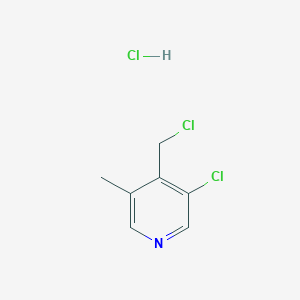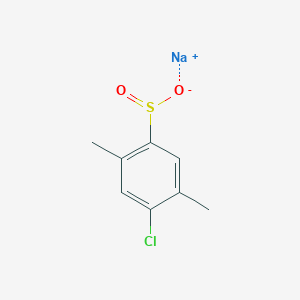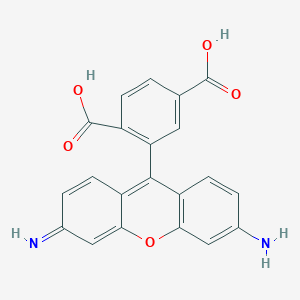
2-(3-Amino-6-imino-xanthen-9-yl)terephthalic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-carboxy-2-(3,6-diaminoxanthylium-9-yl)benzoate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a xanthylium core, which is a type of aromatic system, and additional functional groups that contribute to its reactivity and utility.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-carboxy-2-(3,6-diaminoxanthylium-9-yl)benzoate typically involves multi-step organic reactions. One common method includes the initial formation of the xanthylium core, followed by the introduction of amino groups and carboxylation. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.
Análisis De Reacciones Químicas
Types of Reactions
4-carboxy-2-(3,6-diaminoxanthylium-9-yl)benzoate undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups attached to the xanthylium core.
Reduction: This process can alter the oxidation state of the compound, affecting its reactivity.
Substitution: Common in aromatic systems, substitution reactions can replace specific groups on the compound with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation agents or nucleophiles under controlled temperature and solvent conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
4-carboxy-2-(3,6-diaminoxanthylium-9-yl)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism by which 4-carboxy-2-(3,6-diaminoxanthylium-9-yl)benzoate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed effects.
Comparación Con Compuestos Similares
Similar Compounds
Xanthylium derivatives: Compounds with similar core structures but different functional groups.
Aminobenzoates: Compounds with amino and carboxyl groups attached to a benzene ring.
Uniqueness
4-carboxy-2-(3,6-diaminoxanthylium-9-yl)benzoate is unique due to its specific combination of functional groups and the xanthylium core. This combination imparts distinct chemical and biological properties, making it valuable for various applications that similar compounds may not be suitable for.
Propiedades
Fórmula molecular |
C21H14N2O5 |
|---|---|
Peso molecular |
374.3 g/mol |
Nombre IUPAC |
2-(3-amino-6-iminoxanthen-9-yl)terephthalic acid |
InChI |
InChI=1S/C21H14N2O5/c22-11-2-5-14-17(8-11)28-18-9-12(23)3-6-15(18)19(14)16-7-10(20(24)25)1-4-13(16)21(26)27/h1-9,22H,23H2,(H,24,25)(H,26,27) |
Clave InChI |
QQEYEWAWPJNTTJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C(=O)O)C2=C3C=CC(=N)C=C3OC4=C2C=CC(=C4)N)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


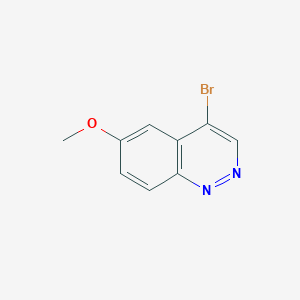
![2-[1-(Cyanomethyl)cyclopent-3-en-1-yl]acetonitrile](/img/structure/B13918604.png)

![5-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[4.1.0]heptane-3-carboxylic acid](/img/structure/B13918611.png)
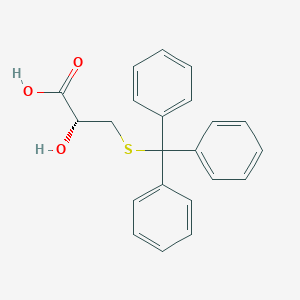
![2-[(4-Methoxyphenyl)methyl]-4-nitro-1H-isoindole-1,3(2H)-dione](/img/structure/B13918618.png)

![Thieno[3,2-c]pyridin-2-ylmethanamine](/img/structure/B13918644.png)
